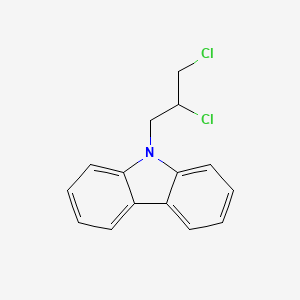
9-(2,3-dichloropropyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3-dichloropropyl)-9H-carbazole, also known as DCPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound belongs to the carbazole family, which is known for its diverse biological and pharmacological activities.
作用机制
The mechanism of action of 9-(2,3-dichloropropyl)-9H-carbazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In addition, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
9-(2,3-dichloropropyl)-9H-carbazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to induce cell cycle arrest and apoptosis, which can lead to the suppression of tumor growth. In addition, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In animal models, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
9-(2,3-dichloropropyl)-9H-carbazole has several advantages for lab experiments, including its high purity, stability, and availability. However, 9-(2,3-dichloropropyl)-9H-carbazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 9-(2,3-dichloropropyl)-9H-carbazole in lab experiments.
未来方向
There are several future directions for research on 9-(2,3-dichloropropyl)-9H-carbazole, including its potential applications in cancer therapy, neuroprotection, and organic electronics. In cancer therapy, 9-(2,3-dichloropropyl)-9H-carbazole could be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. In neuroprotection, 9-(2,3-dichloropropyl)-9H-carbazole could be studied further for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In organic electronics, 9-(2,3-dichloropropyl)-9H-carbazole could be further optimized for its charge transport properties and used in the development of more efficient OLEDs and DSSCs.
Conclusion:
In conclusion, 9-(2,3-dichloropropyl)-9H-carbazole is a synthetic compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 9-(2,3-dichloropropyl)-9H-carbazole could lead to the development of new therapies for cancer and neurodegenerative diseases, as well as the development of more efficient organic electronic devices.
合成方法
9-(2,3-dichloropropyl)-9H-carbazole can be synthesized using several methods, including the Pd-catalyzed cross-coupling reaction, Suzuki-Miyaura coupling reaction, and the direct alkylation of carbazole. The most commonly used method is the Pd-catalyzed cross-coupling reaction between 2,3-dichloropropyl chloride and carbazole in the presence of a palladium catalyst and a base. This method yields a high purity product with a yield of up to 95%.
科学研究应用
9-(2,3-dichloropropyl)-9H-carbazole has been extensively studied for its potential applications in various research fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 9-(2,3-dichloropropyl)-9H-carbazole has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, 9-(2,3-dichloropropyl)-9H-carbazole has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties. In biomedicine, 9-(2,3-dichloropropyl)-9H-carbazole has been studied for its potential anticancer, anti-inflammatory, and neuroprotective activities.
属性
IUPAC Name |
9-(2,3-dichloropropyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N/c16-9-11(17)10-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRIMPBLBCLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2975393.png)
![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2975394.png)
![2-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2975395.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
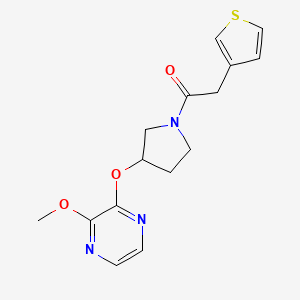
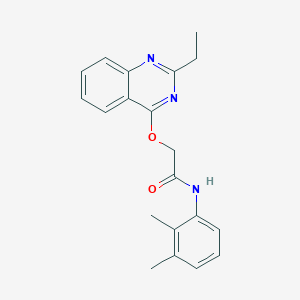

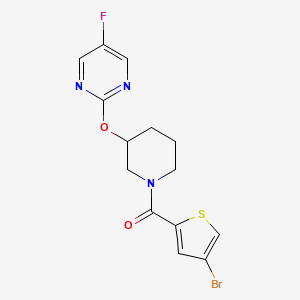
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)
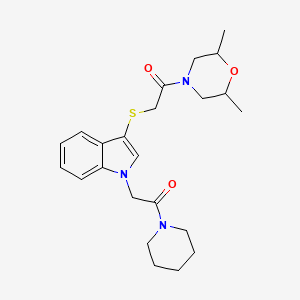
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)